7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
Properties
CAS No. |
1223830-42-9 |
|---|---|
Molecular Formula |
C23H22N4O4S |
Molecular Weight |
450.51 |
IUPAC Name |
7-(4-ethoxyphenyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C23H22N4O4S/c1-3-30-18-9-5-16(6-10-18)20(28)15-32-23-25-24-21-22(29)26(13-14-27(21)23)17-7-11-19(12-8-17)31-4-2/h5-14H,3-4,15H2,1-2H3 |
InChI Key |
RUBIEFCUOUDWIY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)OCC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is part of a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 454.56 g/mol. The structure includes a triazole ring fused with a pyrazine moiety and features ethoxyphenyl and thioether functional groups that are essential for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the triazole and subsequent modifications to introduce the ethoxyphenyl and thioether groups. The following general synthetic route can be outlined:
- Formation of Triazole : Using 5-amino-1-phenyl-1H-1,2,4-triazoles as starting materials.
- Substitution Reactions : Introducing the ethoxyphenyl and thioether groups through nucleophilic substitutions.
- Purification : Employing techniques such as recrystallization or chromatography to obtain pure compounds.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant anticancer properties. For instance, a related compound showed notable antiproliferative effects against various cancer cell lines (e.g., MDA-MB-231 and MCF-7) with IC50 values indicating effective inhibition at low concentrations:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 17.83 |
| Compound B | MCF-7 | 19.73 |
These findings suggest that the presence of specific substituents on the triazole ring can enhance anticancer activity, likely through mechanisms involving apoptosis induction and cell cycle arrest.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression (e.g., c-Met and VEGFR-2), suggesting that this compound may interact with similar targets.
- Induction of Apoptosis : Evidence from related studies indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Study on Antitumor Activity : A study evaluated several derivatives for their antitumor efficacy using the MTT assay. Compounds demonstrated varying degrees of cytotoxicity against breast cancer cell lines, establishing a dose-response relationship crucial for therapeutic development.
- Mechanistic Insights : Research involving docking studies has provided insights into the binding affinities of these compounds with target proteins, elucidating potential pathways through which they exert their effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Ethoxyphenyl vs. Thioether vs. Thioxo: The thioether linkage in the target compound may confer greater stability than the thioxo group in 7-(4-fluorobenzyl)-3-thioxo derivatives, which are prone to oxidation .
Solubility: The 7-(4-fluorobenzyl) derivative is sparingly soluble in methanol but freely soluble in polar aprotic solvents (DMF, DMSO) . The target compound likely shares similar solubility due to structural parallels.
Analytical Methods
Quantitative determination methods vary based on substituent reactivity:
- Potentiometric Titration: Used for 7-(4-fluorobenzyl)-3-thioxo derivatives in non-aqueous media (acetic acid/anhydride) with 0.1 M perchloric acid, achieving 99.0–101.0% accuracy and 0.22% uncertainty .
- HPLC : Employed for impurity profiling (e.g., oxidation byproducts) in fluorobenzyl-substituted analogs .
For the target compound, potentiometric titration is plausible given its basic nitrogen centers, though method validation data are absent in the provided evidence.
Pharmacological Considerations
No direct pharmacological data for the target compound are available in the provided sources. However, triazolopyrazinones are broadly explored for antimicrobial and anticancer activities . Substituents like ethoxyphenyl may modulate target binding affinity, though further studies are required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
